molecular formula C8H6BrClO2 B1593497 2-Bromo-4-chlorophenyl acetate CAS No. 98434-18-5

2-Bromo-4-chlorophenyl acetate

Cat. No. B1593497
CAS RN: 98434-18-5
M. Wt: 249.49 g/mol
InChI Key: ZJIVOTRCIJQFNJ-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorophenyl acetate is a chemical compound with the CAS Number: 98434-18-5. It has a molecular weight of 249.49 . The compound is stored at room temperature and is available in either solid or liquid form .


Synthesis Analysis

The compound 2-bromo-4-chlorophenyl-2-bromobutanoate was synthesized via the reaction of 2-bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine . A variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives were synthesized with moderate to good yields via a Pd-catalyzed Suzuki cross-coupling reaction .


Molecular Structure Analysis

The InChI code for 2-Bromo-4-chlorophenyl acetate is 1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3 . This indicates the presence of 8 carbon atoms, 6 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms in the molecule .


Chemical Reactions Analysis

The compound has been used in a Pd-catalyzed Suzuki cross-coupling reaction to synthesize a variety of 2-bromo-4-chlorophenyl-2-bromobutanoate derivatives .


Physical And Chemical Properties Analysis

2-Bromo-4-chlorophenyl acetate is a solid or liquid at room temperature . The compound is sealed in dry storage at room temperature .

Scientific Research Applications

  • Environmental Remediation : Research has shown that acetate can be used as an electron donor to stimulate the degradation of certain chlorinated compounds under methanogenic conditions. For instance, the addition of acetate significantly promotes the degradation of 2,4-dichlorophenoxyacetic acid, which is chemically similar to 2-Bromo-4-chlorophenyl acetate (Yang et al., 2017). Moreover, other studies have explored the electrocatalytic hydrodechlorination of chlorinated biphenyls in the presence of acetate, revealing potential applications in the detoxification of water contaminated with chlorinated organic compounds (Yang et al., 2007).

  • Catalysis and Chemical Synthesis : The reactivity of bromo- and chlorophenyl acetates, such as 2-Bromo-4-chlorophenyl acetate, is being explored in various catalytic and synthetic applications. For instance, the study of bromination reactions in different conditions can provide insights into the synthesis of bromo-substituted cyclopentenones, an important class of compounds in organic synthesis (Shirinian et al., 2012).

  • Sensor Development : Advances in sensor technology have also incorporated compounds related to 2-Bromo-4-chlorophenyl acetate. For instance, a microfluidic sensor for detecting chlorophenols utilizes acetate buffer, demonstrating the potential for real-time monitoring of chlorophenols in water supplies (Ho et al., 2019).

  • Photocatalytic Degradation : The degradation of chlorophenols, which are structurally related to 2-Bromo-4-chlorophenyl acetate, has been studied under various conditions, including photocatalytic processes. These studies offer insights into the degradation pathways and the efficiency of different catalysts in treating contaminated waters (Guillard et al., 1999).

  • Spectroscopic Investigations : Spectroscopic studies of compounds similar to 2-Bromo-4-chlorophenyl acetate, such as 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, have been conducted to understand their structural and electronic properties. These investigations are crucial for the development of new materials with potential applications in areas like nonlinear optics (Panicker et al., 2010).

  • Adsorption Studies : Research has also been conducted on the adsorption behavior of chlorophenoxy acetic acids on various materials. Such studies are important for understanding the interaction of these compounds with different surfaces, which has implications for environmental remediation and sensor development (Khan & Akhtar, 2011).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . The hazard statements associated with it are H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

Indole derivatives, which include compounds like 2-Bromo-4-chlorophenyl acetate, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are being studied for their antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

properties

IUPAC Name

(2-bromo-4-chlorophenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO2/c1-5(11)12-8-3-2-6(10)4-7(8)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIVOTRCIJQFNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243575
Record name Phenol, 2-bromo-4-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-chlorophenyl acetate

CAS RN

98434-18-5
Record name Phenol, 2-bromo-4-chloro-, acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098434185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-bromo-4-chloro-, acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Martin, R Martin - Handbook of Hydroxyacetophenones, 1997 - Springer
-Preparation by reaction of chlorine on the 2, 5-dihydroxyacetophenone in chloroform solution containing a drop of triethylamine, under UV light, at 0 (50%)[761].-Preparation by …
Number of citations: 2 link.springer.com
R Martin, R Martin - Aromatic Hydroxyketones: Preparation and Physical …, 2011 - Springer
Obtained by hydrolytic cleavage of 2-amino-3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoyl) acrylic acid (I) or of 3-(2-hydroxy-3, 4, 5, 6-tetrafluorobenzoylmethylene)-piperazin-2-one (II) in …
Number of citations: 2 link.springer.com
B COCH - Springer
Number of citations: 0

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